molecular formula C7H8BrN B1611390 2-(1-Bromoethyl)pyridine CAS No. 75504-01-7

2-(1-Bromoethyl)pyridine

Cat. No. B1611390
CAS RN: 75504-01-7
M. Wt: 186.05 g/mol
InChI Key: NXZNOPMZKPTBHC-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)pyridine is a pyridine derivative . It has a molecular formula of C7H8BrN . It is used in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .


Molecular Structure Analysis

The molecular structure of 2-(1-Bromoethyl)pyridine is represented by the SMILES string CC(C1=NC=CC=C1)Br.Br . The molecular weight is 266.96 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Bromoethyl)pyridine include a molecular weight of 186.05 and a molecular formula of C7H8BrN . The compound is solid in form .

Scientific Research Applications

Spectroscopic and Optical Applications

Spectroscopic Characterization and Optical Properties 5-Bromo-2-(trifluoromethyl)pyridine, a compound structurally related to 2-(1-Bromoethyl)pyridine, has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed for geometric structure optimization. The study revealed insights into vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. Furthermore, HOMO-LUMO energies and second-order interaction energies were examined, providing a comprehensive understanding of the molecule's electronic structure and reactivity (Vural & Kara, 2017).

Chemical Reactivity and Synthesis

Reactivity and Synthesis of Pyridine Derivatives A study on 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including compounds like 2-(4-methyl-1H-pyrazol-5-yl)pyridine, showcased a rare instance of molecules exhibiting multiple photoreactions. These reactions include excited-state intramolecular and intermolecular proton transfers, highlighting the compound's unique reactivity and potential in photoreactive applications (Vetokhina et al., 2012).

Catalytic Direct Arylation of Pyridine N-oxides Direct arylation of pyridine N-oxides with aryl bromides was accomplished with high yield and selectivity for the 2-position. This method allows for the utilization of pyridine N-oxides, easily obtainable and stable compounds, as substitutes for problematic 2-metallapyridines in palladium-catalyzed cross-coupling reactions (Campeau, Rousseaux, & Fagnou, 2005).

Biological Interactions and Applications

Interaction with DNA and Antimicrobial Activities The interaction of 5-Bromo-2-(trifluoromethyl)pyridine with pBR322 plasmid DNA was studied using agarose gel electrophoresis experiments. Additionally, the antimicrobial activities of the molecule were evaluated using the minimal inhibitory concentration method, presenting its potential in biomedical research (Vural & Kara, 2017).

Synthesis of Pyridine-Based Derivatives for Biological Applications A series of novel pyridine derivatives were synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives were evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, showcasing their potential in medical and pharmaceutical applications (Ahmad et al., 2017).

Material Science and Nanotechnology

Modification of Cellulose Nanocrystals Pyridinium-grafted-cellulose nanocrystals were synthesized through a one-pot reaction involving 4-(1-bromoethyl/bromomethyl)benzoic acid, pyridine, and cellulose nanocrystals. The process led to a higher grafting density while preserving the crystallinity of the cellulose nanocrystals, illustrating the chemical's role in enhancing material properties (Jasmani et al., 2013).

Safety And Hazards

Safety data sheets indicate that 2-(1-Bromoethyl)pyridine should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

2-(1-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZNOPMZKPTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572124
Record name 2-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Bromoethyl)pyridine

CAS RN

75504-01-7
Record name 2-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Ethylpyridine (20.0 g, 186.65 mmol) was placed in carbon tetrachloride (830 mL) and benzoyl peroxide (4.5211 g, 18.665 mmol) and 1-bromopyrrolidine-2,5-dione (33.221 g, 186.65 mmol) were added. The reaction mixture was heated to reflux for 18 hours, then cooled to room temperature and filtered. The filtrate was concentrated and the residue was purified over a plug of silica to give 2-(1-bromoethyl)pyridine (17.312 g, 49.9%). 1H NMR (CDCl3) δ 8.58 (d, 1H), 7.69 (td, 1H), 7.76 (d, 1H), 7.20 (dd, 1H), 5.24 (q, 1H), 2.08 (d, 3H)
Quantity
20 g
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4.5211 g
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33.221 g
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830 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To (±)-2-(1-hydroxyethyl)-pyridine (Bull. Chem. Soc. Jpn. 1990, 63, 461-465) (10.0 g, 81.3 mmol) in DCM (120 mL) at 0° C., add with stirring triphenylphosphine (22.39 g, 85.365 mmol) followed by NBS (15.2 g, 85.4 mmol) in portions. Warm the reaction mixture to ambient temperature and continue stirring for 3 h. Concentrate in vacuo and purify by chromatography on silica gel eluting with hexane/EtOAc (19:1) to give the title compound.
Quantity
10 g
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22.39 g
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120 mL
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15.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Bromoethyl)pyridine
Reactant of Route 2
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2-(1-Bromoethyl)pyridine
Reactant of Route 3
2-(1-Bromoethyl)pyridine
Reactant of Route 4
2-(1-Bromoethyl)pyridine
Reactant of Route 5
2-(1-Bromoethyl)pyridine

Citations

For This Compound
6
Citations
D Cantillo, O de Frutos, JA Rincon… - The Journal of …, 2014 - ACS Publications
A continuous-flow protocol for the bromination of benzylic compounds with N-bromosuccinimide (NBS) is presented. The radical reactions were activated with a readily available …
Number of citations: 104 pubs.acs.org
BC Huddle, E Grimley, M Chtcherbinine… - European journal of …, 2021 - Elsevier
There is strong evidence that inhibition of one or more Aldehyde Dehydrogenase 1A (ALDH1A) isoforms may be beneficial in chemotherapy-resistant ovarian cancer and other tumor …
Number of citations: 6 www.sciencedirect.com
SD Bull, SG Davies, SW Epstein, AC Garner, N Mujtaba… - Tetrahedron, 2006 - Elsevier
Enolates of (S)-N,N′-bis-(p-methoxybenzyl)-3-iso-propylpiperazine-2,5-dione exhibit high levels of enantiodiscrimination in alkylations with (RS)-1-aryl-1-bromoethanes and (RS)-2-…
Number of citations: 33 www.sciencedirect.com
B Abarca, R Ballesteros, G Rodrigo, G Jones… - Tetrahedron, 1998 - Elsevier
A mechanism with radical intervention is proposed for the opening of the triazole ring in [1,2,3] triazolo[1,5-a]pyridines which results in the production of 2- or 2,6-disubstituted pyridines. …
Number of citations: 13 www.sciencedirect.com
G Audran, L Bosco, P Brémond… - The Journal of …, 2013 - ACS Publications
The C–ON bond homolysis in alkoxyamine 2a was chemically triggered by quaternization of the 1-(pyridin-2-yl)ethyl fragment using protonation, acylation, and oxidation into the N-oxide…
Number of citations: 16 pubs.acs.org
K Bauer, G Haller, K Bauer, G Haller - Compounds of Transition Metals, 1975 - Springer
766 202,985 252,253, 985 985 m. -9 to _8, IR and 19F_ 985,2474 202 Page 1 COBALT COMPOUNDS 1. a-BONDED DERIVATIVES 1.91.1 ALKYL- AND ACYL-TETRACARBONYL …
Number of citations: 0 link.springer.com

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